4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a dichlorophenyl azo group, and a pyrazolone moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, including the formation of the azo group and the incorporation of the pyrazolone moiety. One common synthetic route involves the diazotization of 2,5-dichloroaniline followed by coupling with 4-chloro-3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of environmentally friendly practices to minimize waste and emissions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has numerous applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with enzymes and proteins, altering their activities. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems. These interactions contribute to the compound’s biological effects, including its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(2,5-dichlorophenyl)pyridine
- 4-Chloro-3-(2,5-dichlorophenyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-Chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid stands out due to its unique combination of functional groups. The presence of the azo group, pyrazolone moiety, and sulfonic acid group imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.
Properties
CAS No. |
94158-03-9 |
---|---|
Molecular Formula |
C16H11Cl3N4O4S |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
4-chloro-3-[4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H11Cl3N4O4S/c1-8-15(21-20-13-6-9(17)2-4-11(13)18)16(24)23(22-8)14-7-10(28(25,26)27)3-5-12(14)19/h2-7,15H,1H3,(H,25,26,27) |
InChI Key |
INVNWHLQXQVRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)Cl)C3=C(C=CC(=C3)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.